[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Catalog No.
S878180
CAS No.
220114-32-9
M.F
C71H74Cl2N2O2P2Ru
M. Wt
1221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-...

CAS Number

220114-32-9

Product Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Molecular Formula

C71H74Cl2N2O2P2Ru

Molecular Weight

1221.3 g/mol

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2

InChI Key

UTQCNMRDWASSEC-UHFFFAOYSA-L

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
  • Asymmetric Hydrogenation:

Asymmetric hydrogenation is a type of chemical reaction that involves the addition of hydrogen (H₂) to a molecule in a way that creates a new chiral center. RuCl2[(R)-xylbinap][(R)-daipen] is designed to be a highly selective catalyst, meaning it can promote this reaction while favoring the formation of one specific stereoisomer of the product molecule. This characteristic makes it a valuable tool for organic synthesis in research settings [TCI America, RuCl 2 [(R)-xylbinap][(R)-daipen), ].

Researchers have explored the use of RuCl2[(R)-xylbinap][(R)-daipen] in the asymmetric hydrogenation of various substrates, including alkenyl ketones, cyclopropyl ketones, and aryl ketones [Ohkuma et al., 1998]. Studies have shown that this catalyst can achieve high enantioselectivity, which is the degree to which the reaction favors one enantiomer over the other [Ohkuma et al., 1998].

Here are some additional details about the scientific research application of RuCl2[(R)-xylbinap][(R)-daipen]:

  • Biomimetic Synthesis:

The compound 1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane; 1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine; dichlororuthenium is a complex organometallic compound that integrates phosphorous-based ligands with a ruthenium center. This compound is characterized by its unique structural features, including multiple naphthalene and phenyl moieties, which enhance its electronic properties and potential reactivity. The presence of dichlororuthenium indicates that it may serve as a catalyst or precursor in various

Involving this compound can be categorized into several types:

  • Synthesis Reactions: The formation of this compound likely involves the reaction of phosphine ligands with a ruthenium precursor. A typical synthesis reaction can be represented as:
    Phosphine Ligand+Ruthenium PrecursorRuthenium Complex\text{Phosphine Ligand}+\text{Ruthenium Precursor}\rightarrow \text{Ruthenium Complex}
  • Decomposition Reactions: Under certain conditions, this compound may decompose to release phosphine or other ligands, which can be represented as:
    Ruthenium ComplexRuthenium Species+Ligands\text{Ruthenium Complex}\rightarrow \text{Ruthenium Species}+\text{Ligands}
  • Redox Reactions: The ruthenium center may engage in oxidation-reduction reactions, particularly in catalytic cycles. An example could be:
    Ru2++Reducing AgentRu3+\text{Ru}^{2+}+\text{Reducing Agent}\rightarrow \text{Ru}^{3+}

The synthesis of this complex typically involves multi-step reactions:

  • Preparation of Phosphine Ligands: Synthesis of the bis(3,5-dimethylphenyl)phosphane ligands through nucleophilic substitution reactions.
  • Formation of Ruthenium Complex: Reaction of the prepared phosphine ligands with a dichlororuthenium precursor under controlled conditions (e.g., temperature, solvent) to form the final organometallic complex.
  • Purification: The product is often purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

This compound may have several applications:

  • Catalysis: Due to its metal center and phosphine ligands, it can act as a catalyst in organic synthesis reactions, including hydrogenation and cross-coupling reactions.
  • Material Science: The unique electronic properties may allow its use in developing advanced materials or sensors.
  • Medicinal Chemistry: Potential applications in drug development, particularly in targeting cancer cells through metal-based therapies.

Studies on the interactions of this compound with other molecules are essential for understanding its reactivity and potential applications. Interaction studies might include:

  • Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy to analyze ligand binding and electronic transitions.
  • Kinetic Studies: Determining the rates of reaction with various substrates to assess catalytic efficiency.
  • Biological

Several compounds share structural or functional similarities with the described organometallic complex. Here are some examples:

Compound NameKey FeaturesComparison
Dichloropalladium(II) ComplexesContains palladium instead of rutheniumSimilar catalytic properties but different reactivity profiles
Tris(2-phenyldiphenylphosphine)ruthenium(II)Contains multiple phosphine ligandsSimilar metal center but different ligand environment affecting reactivity
Ruthenium(II) Arene ComplexesArene substituents instead of naphthaleneDifferent sterics and electronics leading to varied catalytic behaviors

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

220114-01-2

Dates

Last modified: 08-16-2023

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